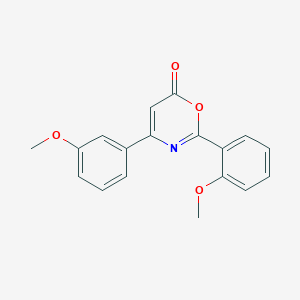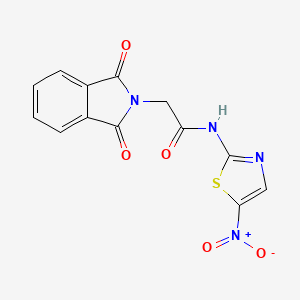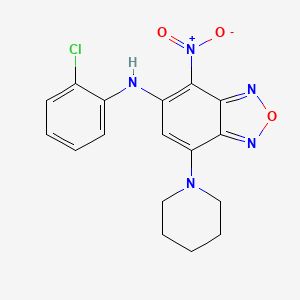
2-(2-methoxyphenyl)-4-(3-methoxyphenyl)-6H-1,3-oxazin-6-one
Descripción general
Descripción
2-(2-methoxyphenyl)-4-(3-methoxyphenyl)-6H-1,3-oxazin-6-one, also known as MOPEO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. MOPEO is a member of the oxazine family and has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
2-(2-methoxyphenyl)-4-(3-methoxyphenyl)-6H-1,3-oxazin-6-one's mechanism of action is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyphenyl)-4-(3-methoxyphenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily tested in vitro and in vivo. However, this compound's low solubility in water can make it difficult to administer in animal experiments, and its potential toxicity needs to be further investigated.
Direcciones Futuras
There are several future directions for 2-(2-methoxyphenyl)-4-(3-methoxyphenyl)-6H-1,3-oxazin-6-one research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound's potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Furthermore, this compound's mechanism of action needs to be further elucidated to fully understand its potential applications in medicine.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-4-(3-methoxyphenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-4-(3-methoxyphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-13-7-5-6-12(10-13)15-11-17(20)23-18(19-15)14-8-3-4-9-16(14)22-2/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBDSDHFAVOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R*,9aS*)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3953576.png)
![9-methoxy-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3953588.png)

![5-[4-(benzyloxy)benzylidene]-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3953600.png)
![4-(2,6-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3953608.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3953637.png)
![8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3953638.png)

![5-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]nicotinamide](/img/structure/B3953652.png)

![N-(3-chlorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B3953668.png)

![ethyl (2S)-2-{[4-(4-ethoxy-3-methylphenyl)butanoyl]amino}propanoate](/img/structure/B3953681.png)